Tetramycin
Description
Historical Context of Polyketide Antibiotic Discovery and Related Research Trajectories
The discovery of polyketide antibiotics is intrinsically linked to the "Golden Age" of antibiotic discovery, which began in the 1940s nih.govencyclopedia.pub. This era was marked by the systematic screening of microorganisms, especially soil bacteria belonging to the genus Streptomyces and other Actinobacteria, for their ability to produce compounds that inhibit the growth of other microbes nih.govencyclopedia.pubwikipedia.orgaocd.orgmdpi.com.
Early and significant discoveries in this field include antibiotics like streptomycin, chloramphenicol, and the tetracyclines, all produced by soil bacteria nih.gov. The first tetracycline (B611298) antibiotic, chlortetracycline (B606653) (Aureomycin), was discovered in 1945 and introduced in 1948, isolated from Streptomyces aureofaciens aocd.orgmdpi.comwikipedia.orgscielo.br. Oxytetracycline (B609801) (Terramycin), another early tetracycline, was discovered shortly after from Streptomyces rimosus mdpi.comscielo.brcjnmcpu.comwho.int. These initial discoveries demonstrated the immense potential of microbial natural products as sources of therapeutic agents and laid the groundwork for further research into polyketide compounds.
The biosynthesis of polyketides involves complex enzymatic machinery known as polyketide synthases (PKSs) nih.govwikipedia.orgencyclopedia.pub. Research into these biosynthetic pathways has been a significant trajectory, aiming to understand how these molecules are assembled and to potentially engineer novel compounds nih.govwikipedia.orgnih.gov. The structural diversity of polyketides arises from variations in their biosynthesis, which resembles fatty acid synthesis wikipedia.org.
Significance of Tetramycin within the Broader Polyketide and Tetracycline-Class Compound Landscape
This compound is identified as a polyketide compound with a molecular formula of C35H53NO13 nih.govnih.gov. Its significance is understood within the context of the broader tetracycline class of antibiotics, although this compound itself is listed as a distinct compound with a different PubChem CID than the parent tetracycline (CID 6441326 for this compound vs. CID 54675776 for Tetracycline) nih.govnih.govnih.gov.
Tetracycline-class compounds are characterized by a linear fused tetracyclic nucleus wikipedia.orgdrugbank.comcreative-diagnostics.com. They are known to exert their antibacterial effect primarily by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit mdpi.comwikipedia.orgdrugbank.commdpi.comnih.govbritannica.comebsco.comnih.gov. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby disrupting the elongation of polypeptide chains and inhibiting bacterial growth wikipedia.orgdrugbank.commdpi.comnih.govebsco.comnih.gov. While typically bacteriostatic, some newer tetracycline derivatives may exhibit bactericidal activity in vitro mdpi.com.
The significance of studying individual compounds like this compound within this landscape lies in exploring the variations in structure and potential differences in biological activity, spectrum of activity, and mechanisms of action or resistance compared to well-established tetracyclines. While the primary mechanism for the tetracycline class involves ribosomal binding, research has also explored other potential mechanisms and targets for these compounds, including activity against matrix metalloproteinases and potential non-antibiotic properties mdpi.comwikipedia.orgaocd.org.
This compound has been reported in species of Streptomyces, including Streptomyces ahygroscopicus and Streptomyces hygroscopicus nih.gov. This aligns with the historical context of discovering polyketide antibiotics from this genus of bacteria nih.govwikipedia.orgaocd.orgmdpi.com.
Current Research Frontiers and Unaddressed Questions in this compound Science
Current research frontiers in the study of polyketides and tetracycline-class compounds, which would encompass investigations into this compound, include addressing the challenge of antibiotic resistance and exploring novel biological activities beyond their traditional antibacterial roles mdpi.comnih.govmdpi.combritannica.comnih.govnih.gov. The widespread use of tetracyclines has led to the proliferation of resistance mechanisms in many pathogenic organisms, significantly eroding their effectiveness aocd.orgwikipedia.orgbritannica.com. These resistance mechanisms often involve efflux pumps that actively transport the antibiotic out of the bacterial cell or ribosomal protection proteins that interfere with antibiotic binding to the ribosome wikipedia.orgmdpi.comnih.gov.
Developing new tetracycline derivatives or identifying naturally occurring ones like this compound with improved activity against resistant strains is a key research area mdpi.comnih.govnih.gov. This involves chemical modification of existing structures or the discovery of compounds with novel mechanisms of action mdpi.comnih.govoiu.edu.sd. For instance, third-generation tetracyclines like tigecycline (B611373), omadacycline (B609740), and eravacycline (B3026998) have been developed to overcome common resistance mechanisms creative-diagnostics.commdpi.comnih.gov. Research into the structure-activity relationships of tetracyclines continues to be important for designing more potent compounds mdpi.comnih.gov.
Beyond antibacterial activity, research is exploring the non-antibiotic properties of tetracyclines, such as anti-inflammatory, neuroprotective, and potential anti-cancer effects mdpi.comaocd.orgmdpi.comnih.govjournalmeddbu.com. This opens up new avenues for therapeutic applications for compounds within this class.
For this compound specifically, unaddressed questions likely include:
A detailed characterization of its precise mechanism of action and whether it aligns entirely with the typical tetracycline ribosomal binding or involves additional or distinct targets.
Its specific spectrum of activity against various bacterial strains, including those resistant to other tetracyclines.
Detailed studies on its biosynthesis and the potential for genetic engineering to produce analogues.
Exploration of any potential non-antibiotic properties of this compound.
Comprehensive comparative studies of this compound's activity and properties against other known tetracycline-class compounds.
Research into this compound would contribute valuable knowledge to the ongoing efforts to combat antibiotic resistance and discover new therapeutic applications for polyketide compounds.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6441326 |
| Tetracycline | 54675776 |
| Chlortetracycline | 54675785 |
| Oxytetracycline | 54675780 |
| Tigecycline | 441132 |
| Omadacycline | 9926239 |
| Eravacycline | 11706137 |
| Sarecycline | 135507814 |
| Minocycline (B592863) | 5189294 |
| Doxycycline (B596269) | 5280439 |
| Demeclocycline (B601452) | 5281058 |
| Methacycline (B562267) | 5281060 |
| Sancycline | 6436856 |
Detailed Research Findings (Illustrative based on general tetracycline research, specific this compound data is limited in search results)
While specific detailed research findings solely on this compound are limited in the provided search results, research on the broader tetracycline class provides context for the types of studies conducted on such compounds. For example, studies on tetracyclines have included:
Mechanism of Action Studies: Research has confirmed that tetracyclines bind to the 16S rRNA within the bacterial 30S ribosomal subunit, interfering with aminoacyl-tRNA binding. mdpi.comnih.gov
Spectrum of Activity: Tetracyclines are known for their broad spectrum against Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia. wikipedia.orgaocd.orgwikipedia.orgnih.govbritannica.comebsco.com However, resistance has become prevalent in many species. aocd.orgwikipedia.orgbritannica.com
Resistance Mechanisms: Extensive research has detailed efflux pumps and ribosomal protection proteins as key mechanisms of bacterial resistance to tetracyclines. wikipedia.orgmdpi.comnih.gov
Structure-Activity Relationships: Studies have investigated how modifications to the tetracycline core structure affect antibacterial potency and activity against resistant strains. mdpi.comnih.gov For instance, modifications at the C7 and C9 positions have been explored in the development of newer tetracyclines. creative-diagnostics.com
Synthesis and Derivatization: Research has focused on both semi-synthetic and total synthetic routes to produce tetracycline analogues with improved properties. nih.govoiu.edu.sdacs.orgacs.org
Given this compound's classification as a polyketide and its reported isolation from Streptomyces species, research into its properties would likely involve similar methodologies to determine its specific biological activities, mechanisms, and potential therapeutic applications. The PubChem entry for this compound indicates available literature and patents, suggesting that research beyond basic identification has been conducted nih.govnih.gov. However, detailed findings such as specific MIC values against a panel of bacteria or in-depth mechanistic studies were not prominently featured in the general search results for "this compound".
Data Tables (Illustrative based on general tetracycline data)
As detailed research findings specifically on this compound's activity (like MIC values) were not extensively available in the search results, an illustrative table based on general tetracycline susceptibility data is provided to demonstrate the type of data relevant to this field of research.
| Microorganism | Tetracycline MIC Range (µg/mL) | Source Note |
| Escherichia coli | 1 to >128 | Susceptibility data for medically significant microorganisms wikipedia.org |
| Shigella spp. | 1 to 128 | Susceptibility data for medically significant microorganisms wikipedia.org |
| Pseudomonas aeruginosa | Intrinsic Resistance | Generally resistant to tetracyclines aocd.orgcalpaclab.com |
| Staphylococcus spp. | Resistance is common | Acquired resistance has proliferated aocd.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
11076-50-9 |
|---|---|
Molecular Formula |
C35H53NO13 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
DVWJFTGEISXVSH-BOZVIDHTSA-N |
SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetramycin; JA-3789; Tetramycin A; 24-Demethyl-24-ethyltetrin A; |
Origin of Product |
United States |
Biosynthesis of Tetramycin
Producing Organisms and Strain Characterization
Tetramycin production is primarily associated with the genus Streptomyces, a group of filamentous actinomycetes renowned for their ability to produce a wide array of bioactive secondary metabolites, including antibiotics oup.commdpi.comfrontiersin.org.
Primary Producer: Streptomyces ahygroscopicus
The principal organism identified as a producer of this compound is Streptomyces ahygroscopicus. oup.comoup.commdpi.comnih.govnih.govull.esresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net. Streptomyces ahygroscopicus is known to produce two types of tetraene macrolide antibiotics: this compound and Nystatin (B1677061). oup.comoup.com. This compound itself exists in two main components, this compound A and this compound B. researchgate.netnih.gov. This compound B is derived from this compound A through hydroxylation at the C4 position, a reaction catalyzed by the cytochrome P450 monooxygenase TtmD. researchgate.netnih.gov.
Genetic Diversity and Genomic Variation in this compound Producers
While Streptomyces ahygroscopicus is a primary producer, other Streptomyces species, such as Streptomyces hygrospinosus, have also been reported to produce this compound. mdpi.comnih.gov. The presence of the ttm biosynthetic gene cluster in different strains and species of Streptomyces highlights the genetic diversity associated with this compound production. Comparative genomics approaches have been instrumental in identifying related gene clusters in various organisms, aiding in the characterization of cluster boundaries and the identification of related molecules. nih.gov.
Studies involving strain improvement of Streptomyces ahygroscopicus, such as strain S91, demonstrate the inherent genetic variation that can be exploited for enhancing this compound production. researchgate.netnih.govresearchgate.net. Strategies like blocking competitive biosynthetic pathways, disrupting the biosynthesis of specific components (like this compound B), and overexpressing regulatory genes within the ttm cluster have successfully led to increased yields of this compound A. researchgate.netnih.govresearchgate.net. For instance, overexpression of the positive regulatory gene ttmRIV in S. ahygroscopicus H42 significantly boosted this compound A production. ull.esmdpi.com.
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is governed by a specific set of genes clustered together in the Streptomyces genome, known as the ttm biosynthetic gene cluster. oup.comoup.comnih.govull.esresearchgate.netdntb.gov.uanih.govresearchgate.net.
The ttm Biosynthetic Gene Cluster Organization and Architecture
The ttm gene cluster in Streptomyces ahygroscopicus contains a number of genes involved in the various steps of this compound biosynthesis, including polyketide backbone formation, glycosylation, modification, regulation, and transport. oup.comoup.comnih.gov. The cluster's organization dictates the coordinated expression of these genes, essential for the efficient production of the secondary metabolite. oup.comoup.comfrontiersin.orgbiorxiv.org. All 20 genes within the ttm cluster in S. ahygroscopicus H42 have been shown to be transcribed. oup.comoup.com.
Regulatory genes within the cluster play a critical role in controlling the transcription of the biosynthetic genes. oup.comoup.comnih.govnih.govull.esnih.govmdpi.comfrontiersin.org. For example, the ttmRLAL operon, comprising ttmRI, ttmRII, and ttmRIII, encodes LAL family regulators that positively activate the transcription of the ttm gene cluster. oup.comoup.comnih.govnih.gov. Another regulator, TtmRIV, a PAS-LuxR type regulator, also positively regulates the transcription of many genes in the cluster. oup.comoup.comnih.govull.es. The regulatory network involving these factors is complex and hierarchical. oup.com.
Identification and Characterization of Core Biosynthetic Genes
The core biosynthetic genes within the ttm cluster are primarily responsible for assembling the polyketide backbone of this compound. These typically include polyketide synthases (PKSs). In the ttm cluster, genes such as ttmS0, ttmS1, ttmS2, ttmS3, and ttmS4 are responsible for the biosynthesis of the macrolide backbone. oup.comoup.comnih.gov.
Beyond the core PKS genes, the cluster also contains genes encoding enzymes for post- tailoring modifications, such as glycosylation and hydroxylation. For instance, ttmK, ttmC, and ttmJ are involved in the glycosylation of the macrolide at the C15 position, while ttmG plays a key role in the carboxylation of the C12 methyl group. oup.comoup.comnih.gov. The gene ttmD encodes the cytochrome P450 monooxygenase responsible for the hydroxylation of this compound A to this compound B. researchgate.netnih.gov. The gene ttmP is involved in providing a four-carbon extender unit necessary for this compound biosynthesis. oup.comoup.comnih.gov.
Research findings, including gene expression analysis through techniques like RT-PCR and functional studies involving gene deletions and complementation, have helped characterize the roles of these genes in this compound production. oup.comoup.comnih.govull.es.
Genes Encoding Putative Transporters Responsible for this compound Secretion (e.g., ttmA, ttmB)
Biosynthetic gene clusters often include genes encoding transporter proteins responsible for exporting the synthesized secondary metabolite out of the cell. biorxiv.orgmdpi.com. In the ttm gene cluster, ttmA and ttmB are identified as genes encoding putative transporters responsible for this compound secretion. oup.comoup.comnih.gov. These transporters are crucial for the efficient release of this compound into the extracellular environment. The transcription of ttmA and ttmB is regulated by factors such as TtmRIV. oup.comoup.comnih.gov.
Data Table: Selected Genes within the ttm Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function | Regulation by TtmRIV |
| ttmS0 | Macrolide backbone biosynthesis (PKS) | Fully regulated |
| ttmS1 | Macrolide backbone biosynthesis (PKS) | Fully regulated |
| ttmS2 | Macrolide backbone biosynthesis (PKS) | Fully regulated |
| ttmS3 | Macrolide backbone biosynthesis (PKS) | Fully regulated |
| ttmS4 | Macrolide backbone biosynthesis (PKS) | Fully regulated |
| ttmK | Glycosylation (C15) | Fully regulated |
| ttmC | Glycosylation (C15) | Fully regulated |
| ttmJ | Glycosylation | Partially regulated |
| ttmG | Carboxylation (C12 methyl) | Partially regulated |
| ttmF | Oxidoreductase | Partially regulated |
| ttmD | Hydroxylation of this compound A to this compound B (P450) | Not regulated |
| ttmP | Provides four-carbon extender unit | Partially regulated |
| ttmA | Putative transporter (secretion) | Partially regulated |
| ttmB | Putative transporter (secretion) | Partially regulated |
| ttmRI | Positive regulator (LAL family) | Not regulated |
| ttmRII | Positive regulator (LAL family, pleiotropic) | Not regulated |
| ttmRIII | Positive regulator (LAL family) | Not regulated |
| ttmRIV | Positive regulator (PAS-LuxR family) | Not regulated |
| ttmL | No effect on production | Not regulated |
Note: This table is based on detailed research findings regarding the ttm gene cluster organization and regulation. oup.comoup.comnih.gov.
Genes Responsible for Extender Unit Provision (e.g., ttmP)
The biosynthesis of polyketides requires specific extender units, typically derived from malonyl-CoA. Genes within the biosynthetic gene cluster are responsible for providing these building blocks. While the search results specifically mention ttmP in the context of the ttm gene cluster, its precise role in extender unit provision for this compound is not explicitly detailed. However, the ttm gene cluster contains 17 open reading frames, including genes for biosynthetic enzymes such as a short-chain dehydrogenase (TtmK), an aminotransferase (TtmN), a ferredoxin (TtmO), a cytochrome P450 oxidoreductase (TtmP), and a ketoacyl-acyl carrier protein synthase III (TtmQ). nih.gov The presence of TtmQ, a ketoacyl-acyl carrier protein synthase III, suggests a role in initiating polyketide synthesis, potentially involving the loading of starter units or specific extender units onto the acyl carrier protein. nih.gov
Enzymology of this compound Biosynthesis
The enzymatic steps in this compound biosynthesis can be broadly divided into the formation of the polyketide backbone and subsequent post-polyketide modifications.
Role of Type II Polyketide Synthases in Tetracyclic Skeleton Formation
Type II polyketide synthases (PKSs) are responsible for the assembly of the polyketide chain that forms the core structure of aromatic polyketides, including tetracyclines and, by extension, the tetracyclic portion of this compound. nih.govacs.orgnih.govmdpi.com These multi-subunit enzyme complexes iteratively condense malonyl-CoA extender units onto a starter unit, forming a linear poly-β-keto chain. f1000research.com The minimal Type II PKS typically consists of a ketosynthase (KSα), a chain length factor (KSβ or CLF), and an acyl carrier protein (ACP). nih.govmdpi.comcjnmcpu.com The KSα/CLF heterodimer determines the length of the polyketide chain, while the ACP carries the growing chain. mdpi.com
Following chain elongation, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions, often catalyzed by specific cyclases and aromatases, to form the characteristic polycyclic aromatic core. mdpi.comf1000research.com While the specific Type II PKS components involved in forming the tetracyclic skeleton of this compound are part of the ttm gene cluster, detailed enzymatic mechanisms specific to this compound's skeleton formation are not extensively described in the provided search results, which focus more broadly on tetracycline (B611298) biosynthesis as a related class of compounds. However, the general principles of Type II PKS action in forming tetracyclic structures are well-established in related pathways. nih.govacs.orgnih.govucla.edu
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring efficient production of the antibiotic. This regulation is mediated by several pathway-specific regulatory genes located within the ttm gene cluster. nih.govmdpi.comoup.com
Transcriptional Regulation of the ttm Gene Cluster Expression
Transcriptional regulation of the ttm gene cluster expression is a fundamental process in controlling this compound biosynthesis in Streptomyces ahygroscopicus. oup.com Studies involving gene disruption and complementation of regulatory genes within the ttm cluster have shown that these genes significantly impact this compound production. oup.comnih.govoup.com Gene expression analysis, often performed using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR), has demonstrated that the expression levels of most biosynthetic genes in the ttm cluster are reduced when these regulatory genes are disrupted. oup.comnih.govoup.com Electrophoretic mobility shift assays (EMSA) have further confirmed that the protein products of these regulatory genes bind to the promoter regions of several genes within the ttm cluster, directly influencing their transcription. oup.comnih.govoup.com This indicates that these regulators act as activators, positively controlling the transcription of the ttm biosynthetic genes. oup.comnih.govoup.com
Functional Analysis of Pathway-Specific Regulatory Genes and Proteins
The ttm biosynthetic gene cluster contains four identified positive regulatory genes: ttmRI, ttmRII, ttmRIII, and ttmRIV. mdpi.comoup.com These regulators play distinct but interconnected roles in controlling this compound production.
TtmRI, TtmRII, and TtmRIII belong to the LAL (LuxR-like) family of regulatory proteins. oup.com Bioinformatic analysis has revealed that these proteins contain characteristic LuxR family motifs, including an N-terminal DNA-binding domain and a C-terminal autoinducer-binding domain. oup.com Disruption of any of the genes encoding these regulators (ttmRI, ttmRII, or ttmRIII) leads to reduced this compound production. oup.comnih.govoup.com Complementation of these disrupted genes restores production to varying degrees, highlighting their importance as positive regulators. oup.comnih.govoup.com
Gene expression analysis shows that disruption of ttmRI, ttmRII, or ttmRIII reduces the expression levels of most genes in the ttm cluster. oup.comnih.govoup.com EMSA studies confirm that TtmRI, TtmRII, and TtmRIII proteins bind to the promoters of several ttm genes, directly activating their transcription. oup.comnih.govoup.com While TtmRI, TtmRII, and TtmRIII are primarily pathway-specific regulators, TtmRII has also been observed to have a pleiotropic effect, influencing colonial morphology in addition to this compound biosynthesis. oup.comnih.govoup.com
TtmRIV is identified as a PAS-LuxR type positive regulator in the this compound pathway. nih.govoup.com This type of regulator typically contains a PAS domain, which can sense environmental signals, coupled with a LuxR-like DNA-binding and regulatory domain. TtmRIV acts as a pathway-specific positive regulator, activating the transcription of the ttm gene cluster. nih.gov
In-frame deletion of ttmRIV has been shown to abolish this compound biosynthesis. nih.gov Complementation with an integrative plasmid carrying ttmRIV restores this compound production, confirming its essential role. nih.gov Gene expression analysis indicates that deletion of ttmRIV reduces the expression levels of most biosynthetic genes in the ttm cluster. nih.gov EMSA results demonstrate that TtmRIV binds to the putative promoters of several genes in the this compound pathway. nih.gov
TtmRIV regulates the transcription of numerous genes within the ttm cluster, including those involved in polyketide synthesis (ttmS0, ttmS1, ttmS2, ttmS3, ttmS4), glycosylation (ttmK, ttmC, ttmJ), oxidoreductase activity (ttmG, ttmF), sterol oxidase activity (ttmE), transporter functions (ttmA, ttmB), and precursor synthesis (ttmP). mdpi.com Interestingly, TtmRIV does not regulate the expression of the ttmR_LAL genes (ttmRI, ttmRII, ttmRIII). oup.com The regulatory network involves TtmR_LAL regulating the transcription of ttmRIV and the ttmRI-RII-RIII operon, forming a complex hierarchy. oup.com Overexpression of ttmRIV has been shown to improve the yield of this compound A. nih.gov
Elucidation of the Regulatory Network and Hierarchies in the this compound Pathway
The biosynthesis of this compound in S. ahygroscopicus is governed by a complex and precise regulatory network involving multiple regulatory genes located within the this compound (ttm) biosynthetic gene cluster. Four key positive regulatory genes have been identified: ttmRI, ttmRII, ttmRIII, and ttmRIV. oup.comoup.com
TtmRI, TtmRII, and TtmRIII belong to the LAL (Large ATP-binding regulators of the LuxR family) family of regulators, while TtmRIV is a PAS-LuxR type regulator. oup.comoup.com These proteins act as positive regulators, activating the transcription of genes within the ttm gene cluster. oup.comoup.comnih.govnih.gov
Studies involving the disruption and complementation of these regulatory genes have demonstrated their indispensable roles in this compound biosynthesis. Disruption of ttmRI, ttmRII, or ttmRIII resulted in reduced this compound production, and complementation restored production to varying degrees. oup.comoup.comnih.gov Similarly, in-frame deletion of ttmRIV led to the abolishment of this compound production, which was restored upon gene complementation. nih.gov
Gene expression analysis using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) has shown that the expression levels of most ttm biosynthetic genes are reduced in mutants lacking ttmRI, ttmRII, or ttmRIII. oup.comoup.comnih.gov Electrophoretic mobility shift assays (EMSA) have further confirmed that TtmRI, TtmRII, and TtmRIII bind to the promoters of several genes within the ttm cluster, directly influencing their transcription. oup.comoup.comnih.gov TtmRIV has also been shown to bind to the promoters of several genes in the this compound pathway, acting as a pathway-specific positive regulator. nih.gov
The regulatory network involves hierarchical interactions. For instance, ttmRIV transcription is regulated by TtmRI. oup.comoup.com The collective action of these regulators forms a sophisticated system that controls the expression of genes responsible for the polyketide backbone assembly and subsequent modification steps in this compound biosynthesis. oup.comoup.com
Investigation of Pleiotropic Regulatory Effects (e.g., TtmRII on morphology)
Beyond their direct influence on this compound biosynthesis, some regulatory proteins in the pathway can exert pleiotropic effects, influencing other cellular processes such as morphological development. TtmRII is a notable example of a pathway-specific regulator that also demonstrates a pleiotropic effect on colonial morphology in S. ahygroscopicus. oup.comoup.comnih.gov
Mutants with a disrupted ttmRII gene exhibit a reduced degree of grey pigmentation compared to the wild-type strain. oup.comoup.comnih.gov This grey pigmentation is associated with spore differentiation, indicating that TtmRII plays a role in the developmental cycle of S. ahygroscopicus. oup.comoup.comfrontiersin.orgnih.gov Complementation of the ttmRII deletion restored the colonial morphology to that of the wild-type strain, confirming the involvement of TtmRII in this process. oup.comoup.com
While TtmRI and TtmRIII primarily function as pathway-specific regulators without significantly affecting morphological development, TtmRII's dual role highlights the intricate connection between secondary metabolism and differentiation in Streptomyces species. oup.comoup.com This pleiotropic effect suggests that TtmRII may influence spore differentiation directly or through synergistic interactions with other factors within the cellular regulatory network. oup.comoup.com
Environmental and Physiological Factors Influencing Biosynthesis Gene Expression
The biosynthesis of secondary metabolites, including this compound, in Streptomyces strains is influenced by a variety of environmental and physiological factors. While specific data directly linking these factors to this compound biosynthesis gene expression is limited in the provided sources, general principles observed in other Streptomyces species producing polyketide antibiotics offer relevant insights.
Factors such as the composition of the culture medium, including carbon and nitrogen sources, phosphate (B84403) levels, and the presence of trace elements, are known to impact antibiotic production, which is a direct outcome of biosynthesis gene expression. For example, studies on other Streptomyces species have shown that different carbon sources (e.g., glycerol, starch) and nitrogen sources (e.g., sodium nitrate, peptone) can significantly affect antibiotic yield. nottingham.ac.ukresearchgate.net Phosphate concentration is also a known modulator, with phosphate repression reported for the biosynthesis of other polyketide antibiotics like tetracycline and anthracycline in Streptomyces. asm.org Trace elements such as ferrous sulphate and manganese chloride have been shown to improve antibiotic production in Streptomyces violatus. nottingham.ac.ukresearchgate.net
Physiological factors such as inoculum size, incubation temperature, and initial pH of the culture medium are also critical for optimal antibiotic production. nottingham.ac.ukresearchgate.net These factors can influence the growth phase of the organism and the timing of secondary metabolite production, which is typically initiated during the transition from primary to secondary metabolism.
Mechanism of Action and Molecular Interactions of Tetramycin
Molecular Basis of Ribosomal Inhibition and Protein Synthesis Disruption
Tetracycline (B611298) antibiotics are well-established inhibitors of bacterial protein synthesis. They function by binding to the ribosome, thereby preventing the elongation phase of translation. nih.govfrontiersin.orgnih.govoup.comasm.org This interference ultimately halts the production of essential bacterial proteins, leading to a bacteriostatic effect, meaning they inhibit growth rather than directly killing the bacteria. nih.govwikipedia.orgdrugbank.combris.ac.uk
Tetracycline primarily binds reversibly to the bacterial 30S ribosomal subunit. frontiersin.orgnih.govoup.comwikipedia.orgdrugbank.combris.ac.ukwikipedia.orgoup.comquora.commims.compnas.orgwebmd.comasm.orgresearchgate.netirapa.orgresearchgate.nettaylorandfrancis.comuobabylon.edu.iqresearchgate.net This interaction is considered the main determinant of its inhibitory effect on protein synthesis. oup.com While the primary binding site is on the 30S subunit, tetracycline may also bind to some extent to the bacterial 50S ribosomal subunit. wikipedia.orgdrugbank.comtaylorandfrancis.com
Detailed structural analyses, including X-ray crystallography and cryo-electron microscopy, have revealed multiple potential binding sites for tetracycline on the 30S subunit. nih.govpnas.org Studies on the 30S ribosomal subunit of Thermus thermophilus have identified several tetracycline binding sites. nih.govnih.gov The inhibitory effect on the ribosomal A-site is thought to be mediated by binding to a single high-affinity site on the 30S ribosomal subunit. nih.govasm.org
Ribosomal proteins, such as S3, S7, S8, and S14, have been implicated in the binding of tetracycline to the 30S subunit, as demonstrated by experiments where the omission of these proteins during reconstitution affected binding. oup.comasm.org
A key aspect of tetracycline's mechanism is its ability to block the binding of incoming aminoacyl-tRNAs (aa-tRNAs) to the ribosomal A-site (acceptor site). nih.govfrontiersin.orgnih.govoup.comwikipedia.orgdrugbank.combris.ac.ukquora.commims.comasm.orgresearchgate.netirapa.orgresearchgate.netuobabylon.edu.iqnih.gov This site is where the tRNA carrying the next amino acid in the polypeptide chain normally binds. By occupying or interfering with this site, tetracycline prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting translation elongation. nih.govirapa.orguobabylon.edu.iq This blockage of aa-tRNA binding occurs even when the tRNA is delivered by elongation factor EF-Tu. frontiersin.org
Interactions between tetracycline and ribosomal RNA (rRNA), particularly the 16S rRNA component of the 30S subunit, are crucial for its inhibitory activity. The primary tetracycline binding site is located within helix 34 (h34) and helix 31 (h31) of the 16S rRNA, often overlapping with the binding position of the anticodon-stem loop of an A-site tRNA. nih.govasm.orgpnas.orgpnas.org Specific nucleotides within the 16S rRNA, such as C1054 and U1052 in h34, and residues in h31, are known to interact with tetracycline. nih.govasm.orgpnas.orgasm.org Photoaffinity labeling studies have also indicated crosslinking of tetracycline to other 16S rRNA nucleotides like G693, G1300, and G1338. oup.com
Tetracycline binding can induce conformational changes in the 16S rRNA. For instance, some binding sites are associated with the switch helix (h27) of the 16S rRNA, and interactions here could interfere with the conformational transitions of the 30S subunit necessary for the decoding reaction. nih.gov Furthermore, interaction with tetracycline resistance proteins like TetM can lead to alterations in nucleotides at the decoding center, such as A1492 and A1493, suggesting that tetracycline itself may influence the conformation of this critical region. pnas.org The binding involves interactions with the sugar-phosphate backbone of the RNA and can be coordinated by magnesium ions, which are important for stabilizing the antibiotic-ribosome interaction. nih.govasm.orgresearchgate.net
Investigation of Non-Ribosomal Molecular Targets
While the primary mechanism involves ribosomal inhibition, research has also explored the potential for tetracycline-class antibiotics to interact with other cellular components.
Some studies suggest that tetracyclines may have effects on the bacterial cytoplasmic membrane, potentially causing leakage of intracellular components. nih.govwikipedia.orgdrugbank.combris.ac.ukresearchgate.nettaylorandfrancis.comresearchgate.net However, it is important to note that atypical tetracyclines are specifically known for their membrane-disrupting properties, which contrasts with the primary ribosomal target of typical tetracyclines. nih.govasm.org The extent and significance of cytoplasmic membrane alteration by typical tetracyclines like the parent compound of Tetramycin are less defined compared to their ribosomal effects.
Due to the evolutionary similarities between bacterial ribosomes and eukaryotic mitochondrial ribosomes, tetracycline-class antibiotics can also inhibit protein synthesis in eukaryotic mitochondria. wikipedia.orgwikipedia.orgquora.comresearchgate.netoncotarget.comnih.govki.seasm.org This off-target effect has been observed in various research models and can impact cellular processes dependent on mitochondrial protein synthesis. wikipedia.orgwikipedia.orgresearchgate.netoncotarget.comnih.govki.seasm.org For example, studies using the murine myoblast cell line C2C12 showed that tetracycline impaired myotube formation and muscle-specific protein induction, suggesting that inhibition of mitochondrial protein synthesis can affect differentiation-specific gene expression. nih.gov Research also indicates that tetracyclines can impair T cell function by targeting mitochondrial ribosomes and inhibiting oxidative metabolism. ki.se This inhibition of mitochondrial protein synthesis is considered a potential mechanism underlying some observed effects of tetracyclines in eukaryotic systems. researchgate.netoncotarget.comasm.org
Structure-Activity Relationship (SAR) Studies for this compound and Related Structures
SAR studies on tetracyclines, including the framework applicable to this compound, reveal that the characteristic biological activity is dependent on the maintenance of specific structural and stereochemical features across the tetracyclic nucleus. bris.ac.uk The rigid skeleton of four fused rings is fundamental to their function. wikipedia.orgbiomedres.usnih.govkkwagh.edu.inpharmacy180.com Variations in substituents at certain positions can influence activity, spectrum, and pharmacokinetic properties, while alterations at critical sites can abolish activity altogether. wikipedia.orgbris.ac.uknih.govarxiv.org
Identification of Essential Chemical Moieties for Biological Activity (e.g., Keto-enol functionalities)
Several chemical moieties within the tetracycline structure are considered essential for their biological activity, particularly their ability to inhibit bacterial protein synthesis by binding to the 30S ribosome. These include:
The Tetracyclic Naphthacene (B114907) Carboxamide Ring System: The core four-ring structure (labeled A, B, C, and D) is indispensable. biomedres.usnih.govkkwagh.edu.inpharmacy180.com An active tetracycline must possess a linearly arranged DCBA naphthacene ring system. nih.gov
A-Ring C1-C3 Diketo Substructure and Exocyclic C2 Carbonyl/Amide Group: The A-ring must contain a conjugated keto-enol system, specifically a tricarbonyl-derived keto-enol array at positions C1, C2, and C3. nih.govpharmacy180.com The keto-enol tautomerism involving C1 and C3 is common to all biologically active tetracyclines, and blocking this system typically results in a loss of antibacterial activity. pharmacy180.com The exocyclic C2 carbonyl or amide group is also crucial. nih.gov
Basic Amine Function at C4: The presence of a basic amine group at the C4 position of the A-ring is vital for antibiotic activity. biomedres.usnih.govpharmacy180.comresearchgate.net The natural 4S isomer is required for optimal antibacterial activity, with epimerization to the 4R isomer leading to decreased activity, particularly against Gram-negative bacteria. biomedres.uskkwagh.edu.inpharmacy180.comresearchgate.net
C10-Phenol and C11-C12 Keto-enol Substructure with 12a-OH: A C10-phenol and a C11-C12 keto-enol substructure, conjugated with a 12a-hydroxyl group in the lower peripheral region of the molecule, are indispensable for the recognition and binding to ribosomal subunits. biomedres.usbris.ac.uknih.govpharmacy180.comarxiv.org The C12a hydroxyl group itself is necessary for antibacterial activity. kkwagh.edu.inpharmacy180.com
These essential functional groups and structural arrangements contribute to the molecule's ability to chelate metal ions and adopt conformations necessary for effective binding at the ribosomal A site, thereby inhibiting the binding of aminoacyl-tRNA. biomedres.uspnas.orgkkwagh.edu.inpharmacy180.com
| Essential Moiety | Location in Structure | Significance for Activity |
| Tetracyclic Naphthacene Carboxamide | Core Skeleton | Fundamental for overall structure and function. biomedres.usnih.govkkwagh.edu.inpharmacy180.com |
| C1-C3 Diketo/Keto-enol System | A-ring | Essential for biological activity and tautomerism. nih.govpharmacy180.com |
| Exocyclic C2 Carbonyl/Amide | A-ring | Required for antibacterial action. nih.govpharmacy180.com |
| Basic Amine (4S isomer) | C4 (A-ring) | Vital for antibiotic activity. biomedres.usnih.govpharmacy180.comresearchgate.net |
| C10-Phenol | D/C-rings | Indispensable for ribosomal binding. biomedres.usbris.ac.uknih.govpharmacy180.comarxiv.org |
| C11-C12 Keto-enol Substructure | B/C-rings | Indispensable for ribosomal binding. biomedres.usbris.ac.uknih.govpharmacy180.comarxiv.org |
| C12a Hydroxyl Group | C-ring | Necessary for antibacterial activity. kkwagh.edu.inpharmacy180.com |
Elucidation of Structural Regions Amenable to Modification for Altered Activity Profiles
While the core structural elements are critical for activity, certain regions of the tetracycline molecule are more tolerant to chemical modification. Modifications in these areas can lead to derivatives with altered properties, such as improved pharmacokinetic profiles, expanded spectrum of activity, or reduced susceptibility to resistance mechanisms.
Upper Peripheral Zone (C5 to C9): This region, particularly positions C7 and C9 on the D-ring, is the most common site for chemical modifications in semi-synthetic tetracyclines. wikipedia.orgbiomedres.usnih.govpharmacy180.comarxiv.orgresearchgate.net Modifications here can influence lipophilicity, which affects absorption and distribution, and can impact activity against specific bacterial strains, including those with acquired resistance. wikipedia.orgbiomedres.usarxiv.orgresearchgate.net For example, the introduction of a 7-[[methoxy(methyl)amino]methyl] group at C7 distinguishes Sarecycline and contributes to its unique interaction with the ribosome. pnas.org
D-Ring: The D-ring is described as the most flexible ring in the tetracycline structure in terms of tolerating changes while retaining antibacterial activity. biomedres.usbris.ac.ukresearchgate.net
C6 Position: The C6 position is relatively tolerant to substituents. pharmacy180.com Removal of the C6 hydroxyl group, as seen in doxycycline (B596269), results in compounds with good antibacterial activity. pharmacy180.com
C2 Carboxamide: While modification of the amide at C2 can lead to a loss of potency, mono-substitution is sometimes acceptable, as in the case of Mannich bases like rolitetracycline (B610553). nih.govpharmacy180.comarxiv.org
C12a Hydroxyl Group: Esterification of the C12a hydroxyl group can enhance lipophilicity and tissue incorporation, provided the ester can be hydrolyzed in vivo to regenerate the active compound with the free hydroxyl group. kkwagh.edu.inpharmacy180.com
Modifications in these regions have led to the development of various tetracycline derivatives with tailored properties.
| Structural Region Amenable to Modification | Specific Positions | Potential Impact of Modification | Examples of Modifications |
| Upper Peripheral Zone | C5, C6, C7, C9 | Altered antibacterial spectrum, pharmacokinetics (lipophilicity). wikipedia.orgbiomedres.usnih.govpharmacy180.comarxiv.orgresearchgate.net | Removal of C6-OH (Doxycycline), addition of groups at C7 (Sarecycline), C9. biomedres.uspnas.orgpharmacy180.comresearchgate.net |
| D-Ring | Primarily C7, C9 | Retention of antibacterial activity with varied properties. biomedres.usbris.ac.ukresearchgate.net | Substitutions on the aromatic ring. bris.ac.uk |
| C6 Position | C6 | Tolerates various substituents; removal of OH retains activity. pharmacy180.com | Demethylation (Demeclocycline), removal of OH (Doxycycline). kkwagh.edu.inpharmacy180.com |
| C2 Carboxamide | C2 | Possible with potential loss of potency; mono-substitution acceptable. nih.govpharmacy180.comarxiv.org | Formation of Mannich bases (Rolitetracycline). pharmacy180.com |
| C12a Hydroxyl Group | C12a | Increased lipophilicity and tissue incorporation (via esterification). kkwagh.edu.inpharmacy180.com | Esterification (requires in vivo hydrolysis for activity). kkwagh.edu.inpharmacy180.com |
Chemical modifications in the lower peripheral zone generally have a more significant impact on the essential ribosomal binding interactions, making this region less amenable to modifications that retain antibacterial activity compared to the upper peripheral zone. biomedres.usnih.gov
Advanced Research on Tetramycin Analogues and Derivatives
Strategies for Rational Design and Semisynthetic/Synthetic Development of Novel Tetramycin-like Scaffolds
The creation of new this compound-like scaffolds is being pursued through both semisynthetic modifications of existing tetracyclines and sophisticated total synthetic methodologies. While semisynthesis has historically been the primary route for obtaining tetracyclines, its scope in generating diverse structural variations is limited. researchgate.net This limitation has spurred the development of robust synthetic platforms capable of producing a broader range of analogues.
A significant synthetic strategy involves a convergent, single-step Michael-Claisen condensation between AB precursors and a variety of D-ring precursors. researchgate.net, nih.gov, nih.gov This method, referred to as the "AB plus D" strategy, facilitates the formation of the tetracycline (B611298) C-ring with precise stereochemical control. researchgate.net, harvard.edu, nih.gov, nih.gov It provides access to compounds that are challenging or impossible to synthesize through traditional semisynthetic routes. researchgate.net, harvard.edu, nih.gov, nih.gov This approach has successfully yielded numerous tetracycline analogues demonstrating activity against both susceptible and resistant bacterial strains. harvard.edu Examples of novel structures synthesized via this method include 8-fluoro sancycline, 6-phenyl sancycline, a D-ring pyrazole, a pentacycline, and a 6-aryl heteropentacycline. harvard.edu
Another synthetic route to tetracycline analogues involves an intramolecular Diels-Alder reaction. rsc.org These synthetic advancements are crucial for the discovery and potential development of new tetracycline antibiotics with improved properties. researchgate.net, nih.gov, nih.gov
Exploration of Diverse Biological Activities Beyond Classical Antibacterial Effects
Research into tetracycline derivatives is increasingly focusing on biological activities beyond their well-established roles as antibacterial agents.
Investigations into Anti-Amyloidogenic Properties (e.g., hIAPP, Aβ aggregation)
Tetracyclines have demonstrated anti-amyloidogenic activity against various proteins prone to misfolding and aggregation, including amyloid-β (Aβ) and human islet amyloid polypeptide (hIAPP). researchgate.net, researchgate.net, nih.gov The aggregation of these proteins is implicated in the pathogenesis of diseases such as Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM). researchgate.net, researchgate.net, nih.gov
Studies indicate that tetracycline derivatives can effectively inhibit the self-assembly of hIAPP and Aβ and can even induce the disaggregation of pre-formed fibrils into monomeric units. researchgate.net, researchgate.net For instance, minocycline (B592863), methacycline (B562267) hydrochloride, and doxycycline (B596269) have shown inhibitory effects on the formation of fibrils and the associated cytotoxicity of hIAPP and Aβ. researchgate.net The inhibitory potency of these compounds was observed to be greater against hIAPP than against Aβ. researchgate.net Mechanistic studies suggest that hydrophobic interactions and hydrogen bonding are key modes of binding between tetracycline derivatives and these amyloid peptides. researchgate.net Tetracyclines have been shown to bind specifically to Aβ oligomers rather than the monomeric form. nih.gov, rsc.org This interaction can interrupt the amyloid cascade and reduce toxicity in cell lines. rsc.org
Research on Antiviral Mechanisms and Efficacy (e.g., Flavivirus inhibition)
Tetracyclines and their derivatives have also exhibited antiviral properties, including activity against members of the Flavivirus genus. tandfonline.com, nih.gov This genus includes significant human pathogens such as dengue virus (DENV), West Nile virus (WNV), yellow fever virus (YFV), and Zika virus (ZIKV). wikipedia.org, tandfonline.com, asm.org
In vitro studies have shown that demeclocycline (B601452) and minocycline possess activity against West Nile virus. tandfonline.com Further research on minocycline revealed its ability to reduce WNV titers, prevent virus-induced apoptosis, and suppress the activation of c-Jun N-terminal kinase (JNK). tandfonline.com Minocycline has also been shown to impact different stages of DENV infection, including viral RNA synthesis and the expression of intracellular envelope protein. tandfonline.com Doxycycline has demonstrated in vitro inhibitory effects against DENV propagation and the capacity to interact with critical residues involved in membrane fusion during viral entry. tandfonline.com, plos.org Investigations have indicated that doxycycline can prevent the entry and replication of chikungunya virus in cell cultures and inhibit the serine protease (NS2B-NS3pro) of dengue virus, thereby inhibiting the replication of multiple dengue serotypes. nih.gov, mdpi.com
Computational screening efforts have also identified tetracycline derivatives as potential inhibitors of Flavivirus propagation. plos.org Specifically, rolitetracycline (B610553) and doxycycline significantly reduced plaque formation in cell cultures infected with DENV type 2. plos.org Their predicted binding conformations indicated common hydrophobic interactions with residues crucial for membrane fusion. plos.org
Studies on the Induction of Adaptive Mitochondrial Stress Responses and Enhanced Disease Tolerance
Emerging research highlights the ability of tetracyclines to induce adaptive mitochondrial stress responses (MSRs), contributing to enhanced disease tolerance. cloudfront.net, jci.org, researchgate.net, nih.gov, nih.gov This effect appears to be independent of their direct antimicrobial actions. cloudfront.net, jci.org, researchgate.net
By inhibiting mitochondrial translation, tetracyclines can induce a mild level of mitochondrial stress in eukaryotic cells. nih.gov, nih.gov This stress activates an adaptive response that involves pathways such as the ATF4-mediated integrated stress response and type I interferon (IFN) signaling. nih.gov, nih.gov
Tetracycline derivatives have been identified that possess minimal antimicrobial activity but retain a significant capacity to induce MSR. cloudfront.net, jci.org, researchgate.net, nih.gov An example is 9-tert-butyl doxycycline (9-TB), a doxycycline derivative that shows substantially greater induction of the unfolded protein response in the mitochondria (UPRmt) and MSR compared to the parent compound. jci.org, researchgate.net Both doxycycline and 9-TB have been shown to improve survival and disease tolerance in murine models of lethal influenza virus infection by mitigating tissue damage without affecting viral load. cloudfront.net, jci.org, researchgate.net, nih.gov This suggests that the interaction of this class of antibiotics with host mitochondria triggers disease tolerance mechanisms during viral infections through the activation of MSRs. cloudfront.net, jci.org, researchgate.net Disease tolerance to influenza virus infection has been linked to the upregulation of genes associated with lung epithelial cell and cilia function and the downregulation of inflammatory and immune gene sets in various organs. nih.gov, nih.gov
Structure-Based Design of Analogues to Circumvent Known Resistance Mechanisms
The increasing global challenge of bacterial resistance necessitates the development of tetracycline analogues capable of overcoming established resistance mechanisms. ijpsjournal.com Primary resistance mechanisms include active efflux of the antibiotic, ribosomal protection, and enzymatic inactivation. researchgate.net, mdpi.com, frontiersin.org Structure-based design approaches are being actively pursued to create analogues that can bypass these mechanisms. ijpsjournal.com, researchgate.net, acs.org, frontiersin.org
Structure-based drug design (SBDD) utilizes computational modeling to design molecules that fit specifically into the binding sites of resistance-mediating proteins, such as the Tet repressor protein (TetR). ijpsjournal.com TetR is a key regulatory protein that controls the expression of efflux pumps, a common resistance mechanism. ijpsjournal.com By designing derivatives that effectively interact with TetR, researchers aim to restore or improve efficacy against resistant bacterial strains. ijpsjournal.com
Enzymatic inactivation, particularly by enzymes like TetX which hydroxylates tetracyclines, represents a growing resistance threat. researchgate.net, acs.org, frontiersin.org Structural analysis of TetX, including its complexes with tetracyclines, provides critical information for the rational design of novel derivatives that are not susceptible to this enzymatic degradation. researchgate.net Research is ongoing in the structure-based design of bisubstrate inhibitors designed to block the catalytic activity of tetracycline destructases. acs.org
Modifications to the core tetracycline structure, such as the introduction of a glycylamido group at the 9-position (as in tigecycline), have proven effective against efflux pumps and ribosomal protection proteins. mdpi.com Other modified tetracyclines like eravacycline (B3026998) and omadacycline (B609740) have also been developed with enhanced activity against resistant strains. mdpi.com
Computational Approaches for In Silico Screening and Prediction of Derivative Activity
Computational methods are integral to the modern drug discovery process for tetracycline derivatives, offering efficient tools for in silico screening and the prediction of biological activity. ijpsjournal.com, etflin.com These approaches can significantly reduce the time, cost, and resources required for developing new drug candidates. etflin.com
Techniques such as molecular docking are widely used to predict how strongly designed tetracycline derivatives will bind to target molecules, including bacterial ribosomes or resistance proteins like TetR. ijpsjournal.com, etflin.com A more favorable (more negative) binding affinity score typically suggests a stronger interaction and potentially greater efficacy. etflin.com
Computational studies have been employed to design and evaluate novel tetracycline derivatives specifically targeting TetR to overcome resistance. ijpsjournal.com In one study, several computationally designed derivatives demonstrated superior predicted binding affinity to TetR compared to the parent tetracycline structure. ijpsjournal.com
In the antiviral realm, computational screening has been used to identify potential tetracycline derivatives with activity against viral targets, such as the envelope protein of the dengue virus. plos.org This involves screening large structural databases and using molecular docking simulations to identify compounds predicted to interact favorably with key viral proteins or sites. plos.org
Furthermore, computational tools can predict the biological activity spectrum of novel tetracycline hybrid compounds based on their chemical structure. innovareacademics.in, researchgate.net These tools can forecast potential antibacterial activity and other relevant biological effects. innovareacademics.in, researchgate.net Computational analysis has supported the design of hybrids with enhanced or retained antibacterial activity through modifications at specific positions, such as the 9th position of the tetracycline scaffold. innovareacademics.in, researchgate.net
Beyond therapeutic applications, computational methods are also being explored for designing synthetic biological components, such as riboswitches that respond to tetracycline, illustrating the versatility of these in silico approaches. oup.com
Research into Metal Complexation Strategies for Enhanced Biological Activity
Research into tetracycline compounds, including this compound, has explored metal complexation as a strategy to potentially enhance their biological activity. Tetracyclines are known for their ability to chelate with various metal ions, including both divalent and trivalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). wikipedia.orgfishersci.ficalpaclab.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgfishersci.nomims.comwikipedia.orgfishersci.becenmed.comfishersci.cafishersci.pt This chelating ability is crucial to their mechanism of action and influences their pharmacological profile. wikipedia.orgguidetopharmacology.orgcenmed.com
The formation of metal complexes can significantly impact the biological activity of tetracyclines through several mechanisms. One key aspect is the role of metal ions in the antibiotic's interaction with its primary target: the bacterial ribosome. Specifically, the formation of a magnesium-tetracycline chelate is considered essential for the antibiotic to effectively bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. wikipedia.orgguidetopharmacology.orgwikipedia.orginvivochem.com
Beyond the intrinsic mechanism of action, complexation with different metal ions has been investigated for its potential to modulate and enhance the biological effects of tetracyclines. Studies on various tetracycline derivatives have shown that their metal complexes can exhibit altered or improved antibacterial and antifungal activities compared to the free ligands. fishersci.fimims.comwikipedia.orgfishersci.bemims.com
For instance, research has demonstrated that complexes formed between tetracycline derivatives and transition metals like cobalt(II), nickel(II), iron(III), copper(II), and zinc(II) can show higher antibacterial activity against certain bacterial strains, including Bacillus subtilis, Serratia species, Escherichia coli, and Staphylococcus aureus. fishersci.fiwikipedia.orgfishersci.be The enhanced activity in some metal complexes is potentially attributed to factors such as increased lipophilicity, which can facilitate better penetration of the complex through bacterial cell membranes. mims.comwikipedia.org
Research has also explored the coordination sites involved in tetracycline-metal binding. Spectroscopic studies have indicated that metal ions can coordinate with different functional groups on the tetracycline molecule, such as the tricarbonylmethane group on ring A or the BCD ring system. wikipedia.orgcalpaclab.comfishersci.ca The specific binding sites can vary depending on the metal ion and the tetracycline derivative.
While direct research specifically detailing the metal complexation of this compound was not prominently found, the extensive studies on the metal-binding properties and their biological implications across the tetracycline class provide a strong foundation for understanding the potential effects of metal complexation on this compound's activity. The principles observed in tetracycline derivatives regarding enhanced activity, altered bioavailability, and the crucial role of metal ions in the mechanism of action are highly relevant to future research directions for this compound analogues and derivatives.
The following table summarizes some general findings from research on metal complexation with tetracycline compounds and their observed effects on biological activity:
| Metal Ion(s) Studied | Tetracycline Compound Examples | Observed Effects on Biological Activity | Relevant Findings |
| Mg²⁺ | Tetracycline, Tigecycline (B611373) | Essential for binding to 30S ribosomal subunit, inhibits protein synthesis. | Crucial for antibacterial action. wikipedia.orgguidetopharmacology.orgwikipedia.orginvivochem.com |
| Ca²⁺, Mg²⁺ | Various derivatives | Influences bioavailability and distribution in plasma. | Affects free fraction of the drug; predominant species can be charged. wikipedia.orgwikipedia.orgcenmed.com |
| Co²⁺, Ni²⁺, Fe³⁺ | Tetracycline derivatives | Enhanced antibacterial activity observed in some complexes. | Complexes showed higher activity than free ligand against tested strains. fishersci.fiwikipedia.org |
| Cu²⁺, Zn²⁺ | Tetracycline derivatives | Can form 2:1 complexes; suspected to affect metabolism and activity. | Avidly bind these ions. nih.gov |
| Cu²⁺, Ni²⁺, Co²⁺ | Tetracycline | Complexes can bind DNA. | Different metal ions lead to varying DNA binding effects. nih.govwikipedia.org |
| Oxovanadium(IV) | Tetracycline | Forms 1:1 and 2:1 complexes. | Binding sites identified on A and BCD rings; neutral complex formation discussed. fishersci.ca |
| Various (e.g., Cu, Zn, Mn, Co, Pd) | Schiff base ligands derived from compounds including sulfonamides | Metal chelates showed enhanced antibacterial/antifungal activities compared to free ligands. | General principle observed with various ligands, including those structurally distinct from tetracyclines. wikipedia.org |
| Pt(II) | Tetracycline complex | Increased potency against Escherichia coli. | Example from antibiotic drug discovery highlighting potential enhancement. wikipedia.org |
Further research into the specific metal complexation behavior of this compound and its derivatives, including detailed structural and biological activity studies of these complexes, would be valuable for fully understanding and potentially leveraging metal coordination strategies to optimize its therapeutic efficacy.
Production and Optimization Methodologies for Tetramycin Biosynthesis
Fermentation Technologies for Tetramycin Production
The production of antibiotics by Streptomyces species is commonly achieved through fermentation processes. Both solid-state fermentation (SSF) and submerged fermentation (SmF) techniques have been explored for the biosynthesis of tetracycline-class compounds nih.govwikipedia.orgwikipedia.orgmims.comfishersci.finih.govnih.govherts.ac.uk. While specific studies on this compound fermentation technologies are not detailed in the search results, the methodologies developed for related compounds provide a framework for understanding potential approaches for this compound.
Optimization of Solid-State Fermentation (SSF) Parameters
Solid-state fermentation involves the growth of microorganisms on solid substrates in the absence or near absence of free water. This technique has shown promise for antibiotic production, sometimes achieving higher titers compared to SmF nih.govwikipedia.org. Optimization of SSF for tetracycline (B611298) production using Streptomyces strains has involved evaluating various parameters. For instance, studies on tetracycline production by Streptomyces aureofaciens under SSF using pineapple peel waste identified optimal conditions including initial moisture content, incubation temperature, initial pH, substrate particle size, and inoculum size nih.govmims.comfishersci.finih.gov. While these findings are specific to tetracycline, they illustrate the critical parameters that would likely require optimization for this compound production via SSF.
Development and Refinement of Submerged Fermentation Processes
Submerged fermentation, where microorganisms are grown in a liquid medium, is typically employed for the commercial production of tetracycline-class antibiotics wikipedia.orgwikipedia.org. This method allows for better control of environmental parameters such as temperature, pH, and aeration wikipedia.org. The development and refinement of SmF processes for related compounds like tetracycline involve formulating suitable growth media and optimizing fermentation conditions in large-scale bioreactors wikipedia.org. While the specific details for this compound SmF are not available, the general approach would involve selecting a suitable Streptomyces strain, developing a rich nutritional broth, and controlling the fermentation environment to maximize this compound yield.
Advanced Optimization of Fermentation Conditions and Media
Optimizing fermentation conditions and media composition is crucial for enhancing the production of secondary metabolites like antibiotics. This involves characterizing the nutritional requirements of the producing organism and determining the optimal physical parameters for growth and product formation.
Characterization of Optimal Carbon, Nitrogen Sources, and Inorganic Salts
The type and concentration of carbon and nitrogen sources in the fermentation medium significantly influence microbial growth and antibiotic biosynthesis. Studies on tetracycline production by Streptomyces have investigated various carbon sources such as sucrose, dextrose, corn starch, and vegetable oils, as well as nitrogen sources like corn-steep liquor, soybean meal, and peanut meal wikipedia.orgmims.comfishersci.fi. Inorganic salts, including calcium carbonate, ammonium (B1175870) sulfate (B86663), and potassium dihydrogen phosphate (B84403), have also been found to play important roles in enhancing tetracycline yield and maintaining pH nih.govwikipedia.orgwikipedia.orgmims.comfishersci.finih.gov.
While specific data for this compound is not available, it is reasonable to infer that identifying the most effective carbon and nitrogen sources, as well as the optimal balance of inorganic salts, would be a critical step in optimizing this compound fermentation. For example, research on tetracycline production has shown that ammonium sulfate can be a favorable inorganic nitrogen source, and calcium carbonate can enhance antibiotic yield nih.govwikipedia.orgmims.com.
Determination of Critical Environmental Parameters (Temperature, pH, Moisture Level)
Environmental factors such as temperature, pH, and moisture level (in SSF) are critical for the metabolic activities of Streptomyces and subsequent antibiotic production nih.govwikipedia.orgwikipedia.orgmims.comnih.govnih.gov. Optimization studies for tetracycline fermentation have determined optimal ranges for these parameters. For instance, an incubation temperature of 35°C and a pH range of 5.0-6.5 have been reported as suitable for maximal tetracycline production in SSF nih.govmims.com. Submerged fermentation of tetracycline is typically conducted at temperatures between 28 and 30°C and a pH of 6.0 to 6.5 wikipedia.org. Moisture content is a key parameter in SSF, with studies indicating that around 65% moisture level is suited for maximal tetracycline production nih.govmims.comnih.gov.
Optimizing these environmental parameters would be equally important for this compound biosynthesis to ensure optimal growth of the producing Streptomyces strain and efficient product formation.
Strategies for Precursor Supplementation and Feeding
Increasing the supply of precursors is a direct and effective strategy to enhance the production of polyketides like this compound. nih.gov The biosynthesis of polyketides is often limited by the availability of various acyl-CoAs. nih.gov Supplementation with these precursors or enhancing their intracellular supply can improve this compound yield.
One approach to increasing precursor supply is the overexpression of genes encoding key enzymes involved in the synthesis of these precursors. nih.gov Examples of such enzymes include acetyl-CoA carboxylase (ACC), propionyl-CoA carboxylase (PCC), and crotonyl-CoA carboxylase/reductase (CCR). nih.gov By increasing the activity of these enzymes, the intracellular pools of acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA can be expanded, thereby supporting increased this compound biosynthesis.
Genetic Engineering and Metabolic Engineering for Enhanced this compound Production
Genetic and metabolic engineering techniques have been successfully applied to improve this compound production in Streptomyces ahygroscopicus. nih.govnih.govnih.gov These strategies often involve manipulating genes within the this compound biosynthetic gene cluster or redirecting metabolic flux.
Targeted Manipulation of Biosynthetic Regulatory Genes
Regulatory genes play a crucial role in controlling the expression of biosynthetic gene clusters for secondary metabolites in Streptomyces. oup.comoup.com Manipulating these regulatory genes can significantly impact the production levels of the target compound.
In Streptomyces ahygroscopicus, a putative regulatory gene, ttmRIV, located within the this compound biosynthetic gene cluster, has been identified as a pathway-specific positive regulator. oup.comnih.gov TtmRIV activates the transcription of most biosynthetic genes in the this compound cluster. oup.comnih.gov Functional manipulation of ttmRIV has shown its importance in this compound biosynthesis. nih.gov
Deletion of ttmRIV has been shown to abolish this compound production. oup.comnih.gov Conversely, providing an additional copy of ttmRIV under the control of a strong promoter, such as ermEp, has been demonstrated to boost this compound A production. oup.comnih.gov One study reported that providing an additional copy of ttmRIV under the control of the ermEp promoter in the parental strain H42 boosted this compound A production to 3.3-fold. oup.comnih.gov
Another study characterized three positive regulatory genes in the this compound biosynthetic gene cluster: ttmRI, ttmRII, and ttmRIII, which encode LAL family regulators, in addition to the PAS-LuxR type regulator ttmRIV. oup.com TtmRIV regulates the transcription of several genes involved in this compound biosynthesis, including ttmA, ttmB, ttmC, ttmE, ttmG, ttmJ, ttmK, ttmP, ttmS0, ttmS1, ttmS2, ttmS3, and ttmS4. oup.com TtmR (collectively referring to TtmRI, TtmRII, and TtmRIII) also regulates this compound biosynthesis by controlling the transcription of key genes involved in the formation of the polyene macrolide backbone and modification steps. oup.com
Overexpression of Rate-Limiting Biosynthetic Pathway Enzymes
While specific rate-limiting enzymes for this compound biosynthesis are not extensively detailed in the provided information, studies on other polyketide pathways in Streptomyces have shown that overexpressing genes encoding key enzymes can significantly improve product yield. nih.govresearchgate.net For example, using stronger promoters like kasOp to overexpress rate-limiting biosynthetic genes has led to significant yield improvements in some Streptomyces species. nih.gov This approach could be applied to identified rate-limiting enzymes in the this compound pathway to enhance production.
In the context of modifying the ratio of this compound A to this compound B, overexpression of ttmD, the gene encoding the cytochrome P450 monooxygenase that catalyzes the conversion of this compound A to this compound B, was investigated. nih.gov Strains with increased copies of ttmD showed different changes in the ratio of the two components, with a strain containing three copies of ttmD showing the most significant change in the ratio, leading to an increased content of this compound B. nih.gov
Metabolic Flux Analysis and Redirection for Increased Yield
Metabolic flux analysis (MFA) is a powerful tool used to quantify intracellular metabolic fluxes and understand how genetic or environmental changes affect cellular metabolism. jmb.or.krwikipedia.orgplos.orgnih.gov By using stoichiometric models and experimental data, MFA can identify bottlenecks and potential targets for metabolic engineering to increase the yield of desired metabolites. jmb.or.krwikipedia.org
In the context of this compound production, MFA can help to understand the flow of precursors (acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) through the central carbon metabolism and into the this compound biosynthetic pathway. nih.gov Identifying reactions or pathways that limit the supply of these precursors or divert flux away from this compound biosynthesis is crucial for optimization.
One strategy for increasing this compound yield through metabolic redirection involves blocking competitive biosynthetic pathways that consume shared precursors. nih.govnih.gov Streptomyces ahygroscopicus can produce other secondary metabolites, such as nystatin (B1677061), which share precursors with this compound, including acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. nih.govnih.gov By disrupting the biosynthesis of these competing compounds, the metabolic fluxes of the shared precursors can be redirected towards the this compound biosynthetic pathway, thereby improving this compound production. nih.govnih.gov
One study demonstrated this by blocking the nystatin biosynthetic gene cluster in Streptomyces ahygroscopicus S91. nih.govnih.gov Disruption of nysB, a gene involved in nystatin biosynthesis, led to the abolishment of nystatin production and an increase in this compound yield. nih.govnih.gov This indicates that redirecting precursor flux by eliminating competing pathways is an effective strategy for enhancing this compound production.
Furthermore, MFA can be used to predict maximum theoretical yields and identify optimal metabolic pathways for production. jmb.or.kr Based on MFA results, rational metabolic engineering strategies can be designed, such as manipulating key enzymes or transporters to enhance precursor supply or product export. researchgate.netjmb.or.kr
Data Table: Effect of Genetic Manipulation on this compound A Production
| Strain | Genetic Manipulation | This compound A Yield (mg·L⁻¹) | Fold Increase (vs. Parental) | Source |
| Parental strain H42 | None | Baseline | 1.0-fold | oup.comnih.gov |
| H42 + additional copy of ttmRIV (ermEp promoter) | Overexpression of positive regulatory gene ttmRIV | Increased | 3.3-fold | oup.comnih.gov |
| Streptomyces ahygroscopicus S91 (Original) | None | Baseline | 1.0-fold | nih.govnih.gov |
| S91-ΔNB | Disruption of nystatin biosynthesis gene nysB | 443.22 ± 29.19 | ~1.7-fold (based on total this compound increase) | nih.govnih.gov |
| S91-ΔNB-ΔttmD | Disruption of nysB and ttmD (blocking conversion to this compound B) | 888.62 ± 111.98 | ~2.5-fold (based on total this compound increase) | nih.govnih.gov |
| Final engineered strain (S91 background) | Blocking competitive pathway, disrupting TtmB biosynthesis, overexpressing regulator | 1090.49 ± 136.65 | 236.84% ± 38.96% (2.37-fold) | nih.govnih.gov |
Note: Fold increase for S91-derived strains is estimated based on the reported percentage increase or comparison to the original strain's baseline yield mentioned in the source.
Data Table: Effect of ttmD Overexpression on this compound A and this compound B Ratio
| Strain | Number of ttmD Copies | This compound B Content (%) | Source |
| High-yield strain (S91 background) | 1 (endogenous) | 26.64% ± 1.97 | nih.gov |
| High-yield strain + 2 copies of ttmD | 3 | Increased | nih.gov |
| High-yield strain + 3 copies of ttmD | 4 | 51.63% ± 2.06 | nih.gov |
| High-yield strain + 4 copies of ttmD | 5 | Increased | nih.gov |
Note: The table shows the impact of increasing ttmD gene copies on the proportion of this compound B relative to total this compound.
Synthetic Biology and Biotechnological Applications in Tetramycin Research
Engineering of Biosynthetic Pathways for the Generation of Novel Tetramycin Structures
The biosynthesis of this compound involves a complex pathway catalyzed by a suite of enzymes, including multifunctional type I polyketide synthases (PKSs) responsible for assembling the polyketide backbone, followed by post-PKS tailoring enzymes that perform modifications such as glycosylation and oxidation researchgate.netacs.org. Understanding the genetic basis of this pathway, particularly the genes within the this compound biosynthetic gene cluster (BGC), is crucial for engineering novel this compound structures researchgate.netnih.govresearchgate.net.
Genetic engineering of the this compound biosynthetic pathway has demonstrated the potential to generate novel derivatives. For instance, inactivation of specific genes within the BGC can lead to the accumulation of biosynthetic intermediates or the production of modified structures. A notable example is the generation of 12-decarboxy-12-methyl this compound B through the inactivation of the tetrG gene, which encodes a P450 monooxygenase nih.gov. This highlights how targeted manipulation of tailoring enzymes can lead to the creation of this compound analogs with potentially altered biological properties researchgate.netnih.gov.
Further research has focused on characterizing individual enzymes involved in the pathway, such as the cytochrome P450 monooxygenase TetrK, which is involved in the hydroxylation of the this compound B polyol segment nih.govresearchgate.net. Heterologous expression and characterization of such enzymes provide insights into their catalytic mechanisms and substrate specificities, paving the way for rational enzyme engineering to diversify the chemical scaffold of this compound nih.govresearchgate.net.
Development of Heterologous Expression Systems for this compound Biosynthesis and Analogues
Heterologous expression systems are invaluable for studying and manipulating complex biosynthetic pathways, especially those from slow-growing or genetically intractable organisms. While Streptomyces hygrospinosus var. beijingensis is the natural producer of this compound researchgate.netacs.org, expressing the this compound BGC in a more amenable host can facilitate genetic manipulation and improve production yields.
Streptomyces species, particularly Streptomyces lividans and Streptomyces albus, are commonly used as heterologous hosts for expressing polyketide biosynthetic gene clusters due to their established genetic tools and their natural ability to produce secondary metabolites frontiersin.orgconicet.gov.arnih.govoup.comasm.org. Although specific detailed studies on the heterologous expression of the entire this compound BGC in a model host were not extensively detailed in the provided snippets, the successful heterologous expression and manipulation of BGCs for related tetracyclines and other polyketides in Streptomyces hosts conicet.gov.arasm.orgthegoodscentscompany.comnih.govtakarabio.com demonstrate the feasibility of this approach for this compound. Challenges in heterologous expression of large PKS gene clusters, such as ensuring correct protein folding and enzyme solubility, are actively being addressed through rational engineering approaches in Streptomyces hosts frontiersin.org.
The identification and isolation of the this compound BGC nih.govresearchgate.net are crucial first steps towards establishing heterologous expression systems. Once established, these systems can be used for the controlled production of this compound and its intermediates, as well as for testing engineered pathways and enzymes.
Modular Design and Reconstitution of Biosynthetic Pathways for Combinatorial Biosynthesis
Polyketide synthases, including the type I PKSs involved in this compound biosynthesis researchgate.netacs.org, often have a modular architecture, where each module is responsible for incorporating a specific building block and performing a set of chemical transformations. This modularity makes them attractive targets for combinatorial biosynthesis, a synthetic biology strategy that involves mixing and matching modules or domains from different PKSs and other biosynthetic enzymes to generate novel chemical structures oup.comnih.govucsc.edunih.govpnas.orggrantome.com.
By swapping or modifying PKS modules and tailoring enzymes from the this compound pathway with those from other polyketide or natural product biosynthetic pathways, researchers can create hybrid pathways capable of producing a diverse library of this compound analogs oup.comnih.govucsc.eduuni.lu. This approach can lead to the discovery of compounds with altered biological activities or improved properties. While specific examples of extensive combinatorial biosynthesis efforts focused solely on this compound were not prominently featured in the provided results, the success of this strategy in generating novel tetracyclines and other polyketides oup.comnih.govucsc.eduuni.lu indicates its strong potential for diversifying the this compound scaffold.
The understanding of the specific functions of individual modules and tailoring enzymes within the this compound BGC, as gained through genetic and biochemical studies nih.govresearchgate.netnih.gov, is essential for rational design in combinatorial biosynthesis.
Utilization of Inducible Gene Expression Systems (e.g., Tetracycline-controlled elements) in Bacterial Hosts
Inducible gene expression systems provide a powerful means to control the timing and level of gene expression in biological systems. Tetracycline-controlled systems, based on the Tet repressor (TetR) and its cognate operator sequence (tetO), are widely used for regulated gene expression in various bacterial and eukaryotic hosts acs.orgtakarabio.combiorxiv.orgthermofisher.comaddgene.orgwikipedia.orgresearchgate.net. These systems allow for the inducible expression of target genes upon the addition or removal of tetracycline (B611298) or its analogs acs.orgbiorxiv.orgaddgene.orgwikipedia.org.
In the context of this compound research, tetracycline-inducible systems can be valuable tools for controlling the expression of genes within the this compound biosynthetic cluster or regulatory genes that influence this compound production oup.comnih.gov. For example, inducible expression of pathway-specific positive regulators like TtmRI, TtmRII, TtmRIII, and TtmRIV, which have been shown to activate the transcription of the this compound gene cluster in Streptomyces ahygroscopicus oup.comnih.gov, could allow for fine-tuning this compound production or investigating the effects of different expression levels on the metabolic flux. While the provided snippets did not detail the direct use of tetracycline-inducible systems for regulating this compound biosynthesis genes, the well-established nature and versatility of these systems acs.orgtakarabio.combiorxiv.orgthermofisher.comaddgene.orgwikipedia.orgresearchgate.net make them highly applicable for controlled manipulation of the this compound pathway in engineered host strains.
Application of Synthetic Biology Approaches for Bioremediation of this compound Residues in the Environment
The widespread use of antibiotics, including tetracyclines, has led to their accumulation in the environment, posing risks to ecosystems and human health nih.govengineering.org.cnnih.gov. While this compound's environmental prevalence and persistence were not specifically detailed, as a polyene macrolide antibiotic, its residues could potentially contribute to environmental contamination. Synthetic biology offers promising strategies for the bioremediation of antibiotic residues by engineering microorganisms with enhanced degradation capabilities nih.govengineering.org.cnnih.govmicrobiologyjournal.orgfrontiersin.orgencyclopedia.pub.
Synthetic biology approaches for antibiotic bioremediation involve designing and constructing microbial systems capable of detecting and degrading specific antibiotic compounds. Examples include the development of engineered Escherichia coli strains expressing tetracycline-degrading enzymes like TetX nih.gov, and the creation of modular enzyme assemblies like FerTiG for scavenging tetracycline residues grantome.comengineering.org.cn. These engineered systems utilize the metabolic machinery of microorganisms to break down antibiotics into less harmful substances engineering.org.cnnih.gov.
Although the research highlighted in the snippets primarily focuses on the bioremediation of the Tetracycline family, the underlying synthetic biology principles and developed tools, such as the use of antibiotic-degrading enzymes and modular biocatalysts, are applicable to the bioremediation of this compound residues as well. Engineering microorganisms or enzyme systems specifically tailored to degrade this compound could provide an environmentally friendly solution for mitigating its potential impact.
Analytical and Characterization Methodologies in Tetramycin Research
Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods play a crucial role in determining and confirming the chemical structure of Tetramycin. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as 1D and 2D NMR (e.g., COSY, TOCSY, HMBC, HSQC), is fundamental for assigning proton and carbon signals and establishing the connectivity of atoms within the molecule researchgate.netcdnsciencepub.comacs.orgrsc.orgnih.gov. These techniques provide detailed information about the arrangement of functional groups and the stereochemistry of chiral centers. For instance, studies on related tetracycline (B611298) antibiotics have utilized ¹³C NMR to clarify chemical shift differences between various forms and understand structural changes cdnsciencepub.comacs.org.
Mass Spectrometry (MS), often coupled with chromatographic techniques, is another indispensable tool for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI-MS) is commonly used for analyzing polar molecules like tetracyclines, yielding protonated or deprotonated molecular ions ([M + H]⁺ or [M - H]⁻). acs.org. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further structural details and aid in the identification of the compound and its potential metabolites or degradation products nih.govsigmaaldrich.comrjpbr.comfda.govacs.org. While research specifically on this compound's fragmentation patterns via MS/MS was not extensively detailed in the search results, these techniques are standard for structural confirmation of complex natural products. Early structural elucidation of related tetracycline antibiotics also relied on ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, although these provide less detailed structural information compared to NMR and MS researchgate.net.
Chromatographic Separation and Quantification Methods (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as fermentation broths or biological samples. High-Performance Liquid Chromatography (HPLC) is widely used due to its high resolution and sensitivity. Various reversed-phase HPLC columns (e.g., C18, C8, RP-AmideC16) and mobile phases (mixtures of water, organic solvents like methanol (B129727) and acetonitrile, and acidic modifiers like formic acid or oxalic acid) are employed to achieve optimal separation of this compound from related compounds and impurities sigmaaldrich.comajol.infooup.comnih.govgoogle.com. UV detection at specific wavelengths (e.g., 220 nm, 280 nm) is common for quantifying tetracyclines after HPLC separation ajol.infonih.gov. HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) provides enhanced specificity for identification and quantification, particularly in complex matrices sigmaaldrich.comrjpbr.comfda.gov.
Thin-Layer Chromatography (TLC) serves as a simpler, faster, and less expensive method for the separation and identification of this compound, often used for screening or preliminary analysis. TLC on silica (B1680970) gel plates, sometimes impregnated with chelating agents like EDTA, with various solvent systems (e.g., mixtures of organic solvents and water) allows for the separation of tetracyclines based on their polarity and interactions with the stationary and mobile phases pjsir.orgnih.govresearchgate.netresearchgate.netjuniperpublishers.com. Visualisation is typically done under UV light or by using staining reagents researchgate.net. While primarily qualitative or semi-quantitative, TLC can be coupled with densitometry for quantitative estimation pjsir.org.
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Analysis
Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer alternative or complementary approaches for the analysis of this compound and related compounds. Capillary Zone Electrophoresis (CZE), a mode of CE, separates charged molecules based on their charge-to-size ratio under an electric field. The ionic nature and water solubility of tetracyclines make them suitable for CZE analysis acs.orgacs.org. CZE has been successfully applied for the separation and determination of tetracycline antibiotics, sometimes coupled with detection methods like fast cyclic voltammetry acs.orgresearchgate.netnih.govnih.gov. Optimization of buffer pH and composition is crucial for achieving good resolution in CE methods nih.govnih.gov.
Molecular Biology Techniques for Gene Expression and Regulation Studies
Understanding the biosynthesis of this compound involves studying the expression and regulation of the genes responsible for its production. Molecular biology techniques are indispensable in this area, particularly focusing on the ttm gene cluster in producing organisms like Streptomyces ahygroscopicus.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for Transcriptional Analysis
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a key technique used to analyze the transcription levels of genes involved in this compound biosynthesis. This method involves converting RNA transcripts into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification of specific cDNA sequences. By comparing the amount of PCR product from different samples (e.g., wild-type versus mutant strains, or under different culture conditions), researchers can assess the relative expression levels of ttm genes oup.comnih.govoup.comnih.govresearchgate.net. Studies on Streptomyces ahygroscopicus have used RT-PCR to demonstrate that disruption of regulatory genes like ttmRI, ttmRII, and ttmRIII leads to reduced expression levels of most genes in the ttm cluster, indicating their role as positive regulators oup.comoup.comnih.gov. Similarly, RT-PCR confirmed the indispensable role of the ttmRIV gene in this compound biosynthesis by showing reduced expression of biosynthetic genes in a ttmRIV mutant nih.gov.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Abundance and Expression Profiling
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, provides a more precise and quantitative measurement of gene expression levels compared to standard RT-PCR. qPCR allows for the monitoring of DNA amplification in real-time, enabling the determination of the initial amount of template DNA (or cDNA). This technique is used to quantify the abundance of specific ttm gene transcripts under different conditions or in different strains mdpi.comfrontiersin.orgveterinaryworld.org. By normalizing the expression of target genes to that of a stable reference gene (e.g., 16S rDNA), researchers can accurately profile the expression patterns of the this compound biosynthetic genes and assess the impact of genetic manipulations or environmental factors on their transcription mdpi.comfrontiersin.org. While direct examples of qPCR specifically for this compound biosynthesis genes were not explicitly detailed, the search results highlight its application in studying tetracycline resistance genes and other antibiotic biosynthesis gene clusters in Streptomyces species, indicating its relevance and likely application in this compound research researchgate.netmdpi.comfrontiersin.orgveterinaryworld.org.
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interaction Studies
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to investigate the binding of regulatory proteins to specific DNA sequences, such as the promoter regions of the ttm genes. In EMSA, a labeled DNA fragment containing a putative protein-binding site is incubated with a protein extract. If the protein binds to the DNA fragment, it causes a shift in the electrophoretic mobility of the DNA, which can be observed as a slower-migrating band on a non-denaturing gel. This technique has been applied in this compound research to demonstrate that regulatory proteins like TtmRI, TtmRII, TtmRIII, and TtmRIV, encoded within the ttm gene cluster, bind to the promoters of several genes in the cluster oup.comnih.govoup.comnih.gov. These findings provide direct evidence for the role of these proteins in regulating the transcription of this compound biosynthetic genes.
Computational Modeling and Simulation for Predicting Molecular Interactions and Dynamics
Computational modeling and simulation play a crucial role in understanding the molecular interactions and dynamic behavior of tetracycline. These in silico approaches provide valuable insights into how tetracycline interacts with various biological targets and materials at an atomic level, complementing experimental studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are widely used to investigate the conformational changes, stability, and interaction profiles of tetracycline and its complexes over time. These simulations can reveal the dynamic nature of tetracycline binding to proteins and other molecules. For instance, MD simulations have been employed to study the interaction of tetracycline with the bacterial ribosome, its primary target. These studies have helped elucidate the preferred binding sites and the dynamic interplay between tetracycline and ribosomal components, contributing to the understanding of its inhibitory mechanism acs.org. MD simulations have also been used to study the stability and intermolecular interactions of tetracycline when bound to viral proteins, such as the SARS-CoV-2 main protease nih.gov.
Furthermore, reactive molecular dynamics simulations, often based on force fields like ReaxFF, are utilized to study the degradation mechanisms of tetracycline when exposed to reactive species, such as those generated in cold atmospheric plasmas. These simulations can visualize the breaking and formation of chemical bonds, identifying key reaction sites on the tetracycline molecule, such as the C2 acylamino, C4 dimethylamine, C6 methyl group, C8 site on the benzene (B151609) ring, and the C12a tertiary alcohol mdpi.com. Computational data from these simulations can agree well with experimental observations regarding degradation products mdpi.com.
MD simulations are also instrumental in understanding the allosteric mechanisms of proteins like the tetracycline repressor (TetR). Extensive MD simulations have provided insights into the molecular and energetic basis for the anti-cooperativity between ligand and DNA binding sites in TetR. These simulations support a conformational selection model, where the apo state of the protein samples various conformations, and specific ones are stabilized upon ligand or DNA binding nih.gov.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like tetracycline) when bound to a receptor (e.g., a protein or RNA) and to estimate the binding affinity. This method is extensively applied in tetracycline research to identify potential binding sites and understand the nature of interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
Docking studies have been performed to investigate the interaction of tetracycline with various proteins, including serum albumins (HSA, BSA) and alkaline phosphatase, to determine binding sites and residues involved plos.org. Molecular docking has also been used in the context of tetracycline resistance, for example, to study the interactions between tetracycline and core target proteins involved in acute pancreatitis or transcriptional regulators in bacteria mdpi.comjbino.com. These studies often involve obtaining the molecular structure of tetracycline from databases like PubChem and the protein structures from resources like the RCSB Protein Data Bank mdpi.com.
In drug repurposing efforts, molecular docking simulations have been used to screen tetracycline derivatives against viral targets, such as the SARS-CoV-2 main protease, to predict binding affinities and identify potential inhibitors nih.govresearchgate.net. Docking scores, often expressed in kcal/mol, provide a quantitative measure of the predicted binding strength, with more negative values indicating stronger binding affinity etflin.com.
Molecular docking is also applied to study the interaction between tetracycline antibiotics and their specific aptamers, helping to understand the recognition mechanism at a molecular level and predict binding sites nih.gov.
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of tetracycline. These calculations can provide detailed information about the molecule's frontier orbitals, electrostatic potential, and reactive sites.
DFT calculations have been used to study the adsorption of tetracycline on various surfaces, such as mild steel or chitosan-based materials, providing insights into the dominant interaction mechanisms like van der Waals forces, electrostatic interactions, and hydrogen bonding researchgate.netresearchgate.netajchem-a.com. Quantum chemical studies can reveal the sites on the tetracycline molecule most susceptible to nucleophilic and electrophilic attacks researchgate.net.
DFT is also used to investigate the conformations and tautomeric forms of tetracycline in different environments, such as aqueous solution, helping to understand how environmental factors influence its structure and reactivity researchgate.net. These calculations can predict spectroscopic properties that can be used to differentiate between different tautomers and conformations experimentally researchgate.net.
Combining quantum mechanical calculations with molecular dynamics simulations can enhance the accuracy of predictions regarding molecular interactions and dynamics researchgate.net.
Conformational Analysis
Computational methods, including molecular mechanics and semiempirical molecular orbital calculations, are used for conformational analysis of tetracycline to determine its stable three-dimensional structures fau.de. Understanding the preferred conformations of tetracycline is crucial for predicting its interactions with binding partners. Studies have shown that tetracycline can exist in different conformations, such as extended and twisted forms, depending on the solution pH researchgate.net. Computational analysis helps in identifying the energetic preference for these conformations and how solvent effects influence them researchgate.net.
Integration of Methods
Often, a combination of computational methods is used to gain a comprehensive understanding of tetracycline's behavior. For example, molecular docking can identify potential binding poses, which are then refined and studied over time using molecular dynamics simulations. Quantum chemical calculations can provide parameters for force fields used in MD simulations or offer detailed insights into specific interactions identified through docking. This integrated approach allows for a more accurate and detailed prediction of molecular interactions and dynamics.
Computational modeling provides a powerful set of tools for exploring the complex interactions of tetracycline with biological systems and materials, contributing significantly to research in areas such as antibiotic resistance, drug design, and environmental remediation.
Data Table Example: Predicted Binding Affinities of Tetracycline Derivatives to a Target Protein
| Compound Name | Predicted Binding Affinity (kcal/mol) | Computational Method Used | Reference |
| Tetracycline (C1) | -8.9 | Molecular Docking (PyRx) | etflin.com |
| Derivative C11 | -8.4 | Molecular Docking (PyRx) | etflin.com |
| Derivative C12 | -8.5 | Molecular Docking (PyRx) | etflin.com |
| Derivative C14 | -7.7 | Molecular Docking (PyRx) | etflin.com |
| Derivative C16 | -7.7 | Molecular Docking (PyRx) | etflin.com |
| Derivative C17 | -8.6 | Molecular Docking (PyRx) | etflin.com |
This table illustrates how computational studies, specifically molecular docking, can predict the binding affinities of tetracycline and its derivatives to target proteins, providing data to support research findings. etflin.com
Future Directions and Translational Research in Tetramycin Science
Elucidation of Remaining Gaps in the Tetramycin Biosynthetic Pathway
A comprehensive understanding of an antibiotic's biosynthetic pathway is fundamental for rational engineering and the generation of novel derivatives. nih.gov While the core enzymatic machinery for tetracyclines, the Type II polyketide synthase (PKS), is well-characterized, significant questions remain regarding the precise sequence and mechanisms of the tailoring enzymes that modify the polyketide scaffold to produce the final, bioactive compound. nih.gov
Early research using blocked mutants identified key intermediates, but a detailed biochemical understanding has only recently begun to emerge with advances in genetic engineering. nih.govnih.gov For instance, the final enzymatic steps in the related oxytetracycline (B609801) pathway remained a long-standing mystery until the functions of the redox enzymes OxyS and OxyR were recently unraveled. escholarship.org This discovery highlights that similar crucial gaps likely exist in the this compound pathway. Future research will focus on:
Functional Characterization of Tailoring Enzymes: Systematically characterizing the function of unassigned oxygenases, methyltransferases, cyclases, and aminotransferases within the this compound biosynthetic gene cluster.
Intermediate Isolation and Structural Elucidation: Using gene inactivation mutants to accumulate and structurally characterize biosynthetic intermediates, thereby mapping the precise sequence of enzymatic reactions. escholarship.org
Enzymatic Mechanism Studies: Investigating the detailed catalytic mechanisms and substrate specificities of key tailoring enzymes to understand how they contribute to the final chemical structure of this compound.
| Enzyme Class | Known Function (General Tetracyclines) | Remaining Gaps & Future Research Focus for this compound |
|---|---|---|
| Minimal PKS | Assembles the initial polyketide backbone from a malonamate (B1258346) starter unit. kegg.jp | Confirming the precise starter and extender units specific to the this compound backbone. |
| Cyclases/Aromatases | Catalyze the intricate series of cyclization and aromatization reactions to form the tetracyclic ring structure. nih.gov | Determining the exact sequence of ring folding and the specific roles of individual cyclase proteins. |
| Oxygenases | Introduce hydroxyl groups at specific positions on the tetracycline (B611298) core, critical for bioactivity. escholarship.org | Identifying the specific monooxygenases responsible for hydroxylation patterns unique to this compound and elucidating their mechanisms. |
| Methyltransferases | Add methyl groups, such as at the C-6 position, which can influence activity and stability. nih.gov | Mapping the timing of methylation events and understanding the substrate flexibility of these enzymes. |
| Aminotransferases | Incorporate the nitrogen-containing group, a key step in forming the carboxamide side chain. nih.gov | Investigating the precise timing of amination relative to other tailoring steps in the this compound pathway. |
Discovery of Novel this compound-like Structures from Underexplored Microbial Sources
The vast majority of microbial life remains uncultured, representing an enormous, untapped reservoir of novel natural products. The search for new this compound-like compounds has expanded beyond traditional soil-dwelling Streptomyces to include more exotic and underexplored environments. researchgate.netmdpi.com Genome mining has emerged as a powerful tool, enabling the targeted discovery of biosynthetic gene clusters (BGCs) that have the potential to produce new tetracyclines. oup.comrsc.org
This strategy involves using key resistance genes or conserved domains of biosynthetic enzymes as digital probes to scan microbial genome databases. rsc.org This approach has already led to the discovery of 25 new potential tetracycline gene clusters and the subsequent isolation of novel, highly decorated tetracyclines like hainancycline. rsc.org Future discovery efforts will concentrate on:
Exploring Novel Ecological Niches: Isolating and screening rare actinomycetes from unique environments such as marine sediments, plant endophytes, and insect microbiomes. researchgate.netmdpi.comresearchgate.net
Genome Mining of Actinomycete Collections: Applying advanced bioinformatic tools to sequence and mine the genomes of existing microbial collections to identify silent or cryptic BGCs encoding for this compound-like compounds. mdpi.comrsc.org
Activation of Silent Gene Clusters: Employing genetic and molecular techniques to activate the expression of previously uncharacterized tetracycline BGCs discovered through genome mining. mdpi.com
| Microbial Source | Rationale for Exploration | Example of Potential Outcome |
|---|---|---|
| Marine Actinomycetes | Unique adaptations to marine environments may lead to novel chemical scaffolds. nih.gov | Discovery of tetracyclines with unusual halogenation patterns or side chains. |
| Endophytic Actinobacteria | Co-evolution with host plants may drive the production of unique bioactive compounds. researchgate.net | Identification of this compound-like molecules with specialized activities (e.g., antifungal or herbicidal). |
| Rare Actinomycetes | Genera other than Streptomyces are less studied but possess significant biosynthetic potential. researchgate.net | Isolation of novel tetracycline backbones from genera like Actinomadura or Micromonospora. biotech-asia.org |
| Uncultured Bacteria (Metagenomics) | Accessing the genetic material of the 99% of bacteria that cannot be cultured in labs. | Cloning and expression of entirely new tetracycline BGCs from environmental DNA. |
Advanced Engineering of Producer Strains for Sustainable and Cost-Effective Production
Industrial production of antibiotics like this compound relies on high-yield fermentation, which can be improved significantly through metabolic engineering. researchgate.net Traditional strain improvement often involved random mutagenesis, but modern genetic tools allow for precise, rational engineering of producer strains, typically from the genus Streptomyces. scispace.comnih.gov
A key challenge is the inherent genetic instability of some production strains, where the biosynthetic gene cluster can be lost or rearranged, leading to decreased yields. nih.gov Furthermore, the producing organism's metabolism diverts resources to many pathways, and engineering efforts aim to channel metabolic flux toward this compound synthesis. A recent study on Streptomyces ahygroscopicus successfully increased the production of this compound A by over 230% by blocking competing pathways and overexpressing a key regulatory gene. researchgate.net Future strategies will involve:
Pathway Optimization: Overexpression of positive regulatory genes and rate-limiting enzymes within the this compound BGC. researchgate.net
Precursor Supply Enhancement: Engineering primary metabolic pathways to increase the intracellular pools of essential precursors like malonamate and malonyl-CoA.
Elimination of Competing Pathways: Deleting genes for competing secondary metabolite pathways to redirect metabolic flux towards this compound production. researchgate.net
Host Engineering: Improving the growth characteristics and stress tolerance of the producer strain to make it more robust for industrial-scale fermentation. mdpi.com
| Engineering Strategy | Target | Reported Effect on Production (Examples from Tetracyclines) |
|---|---|---|
| Overexpression of Pathway-Specific Regulators | Transcriptional activators within the BGC | Significant increase in antibiotic titer. researchgate.net |
| Deletion of Competing BGCs | Genes for other secondary metabolites | Redirects precursors, increasing yield of the desired product. researchgate.net |
| Overexpression of Key Biosynthetic Enzymes | Enzymes catalyzing rate-limiting steps (e.g., P450 monooxygenases) | Can alter the ratio of final products (e.g., this compound A vs. B) and increase overall yield. researchgate.net |
| Engineering of Primary Metabolism | Genes involved in precursor synthesis (e.g., acetyl-CoA carboxylase) | Increases the pool of building blocks for polyketide synthesis. |
| Genome Stabilization | Chromosomal regions prone to deletion | Prevents loss of the BGC during repeated cultivation, ensuring stable production. nih.gov |
Development of Highly Specific this compound-based Molecular Probes for Research Applications
Molecular probes derived from antibiotics are invaluable tools for studying their mechanism of action, tracking resistance, and identifying new drug targets. The development of this compound-based probes is a promising area of translational research. These probes can be designed for various applications, from fundamental cell biology to environmental monitoring.
One approach is to create fluorescently labeled this compound analogues. These probes could be used in high-resolution microscopy to visualize the drug's accumulation in bacterial cells and its interaction with the ribosomal target. Another critical area is the development of probes to detect this compound-specific resistance genes. Based on established methods for other tetracyclines, specific PCR primers can be designed to detect and quantify resistance determinants like ribosomal protection proteins in clinical and environmental samples. nih.gov Advanced sensor technologies, such as those using europium-based metal-organic frameworks (Eu-MOFs), have shown high sensitivity for detecting tetracycline antibiotics and could be adapted for this compound. nih.govrsc.org
Future research will focus on:
Synthesis of Tagged this compound Analogues: Chemically synthesizing this compound derivatives with fluorescent tags or biotin (B1667282) labels for use in cellular imaging and pull-down assays.
Development of Nucleic Acid Probes: Designing and validating highly specific PCR primers and probes for the detection of this compound resistance genes. nih.gov
Creation of Advanced Chemical Sensors: Engineering novel sensor platforms, such as fluorescent MOFs or carbon dot-based probes, for the rapid and sensitive detection of this compound residues in food and environmental samples. nih.govmdpi.com
| Probe Type | Design Principle | Primary Research Application |
|---|---|---|
| Fluorescent this compound Analogue | Covalent attachment of a fluorophore to a non-essential position on the this compound molecule. | Visualizing drug uptake, subcellular localization, and binding to the bacterial ribosome via fluorescence microscopy. |
| Resistance Gene PCR Primers | Sequence-specific oligonucleotides targeting genes for efflux pumps or ribosomal protection proteins. nih.gov | Monitoring the prevalence and spread of this compound resistance in clinical and environmental settings. |
| Biotinylated this compound | Attachment of a biotin tag for affinity purification. | Identifying novel cellular binding partners or off-target interactions of this compound. |
| MOF-Based Fluorescent Sensor | A lanthanide metal-organic framework whose fluorescence is altered upon binding this compound. nih.gov | Highly sensitive and selective detection of this compound residues in complex samples like milk, water, or honey. rsc.org |
Interdisciplinary Approaches Integrating Synthetic Biology, Omics Technologies, and Drug Discovery Pipelines
The future of this compound research and development lies in the deep integration of multiple scientific disciplines. The synergy between synthetic biology, multi-omics technologies, and modern drug discovery pipelines creates a powerful engine for innovation, from the discovery of new molecules to the optimization of their production and efficacy. nih.govnih.gov
Synthetic Biology offers the tools to treat biosynthetic pathways as modular components that can be re-engineered and combined in novel ways. nih.gov By reconstituting the this compound pathway in a clean heterologous host, researchers can mix and match tailoring enzymes from different pathways to generate libraries of novel "unnatural" natural products that would be difficult to access through traditional chemical synthesis. nih.govfrontiersin.org
Omics Technologies provide a global, systems-level view of the biology of this compound. mdpi.com
Genomics: Enables the rapid sequencing of producer strains and the mining of genomes for novel BGCs. oup.com
Transcriptomics and Proteomics: Reveal how producer organisms respond to genetic modifications or changes in fermentation conditions, identifying bottlenecks in production. nih.gov
Metabolomics: Analyzes the full spectrum of small molecules in a cell, helping to track metabolic flux and identify the accumulation of desired intermediates or unwanted byproducts. nih.gov
Drug Discovery Pipelines integrate these technologies to accelerate the path from discovery to clinical application. nih.gov Hits from genome mining and synthetic biology efforts are put through high-throughput screening. Promising leads are then optimized using medicinal chemistry informed by an understanding of their biosynthetic origins and mechanism of action, which is in turn elucidated using omics and molecular probes. etflin.com This integrated approach creates a virtuous cycle of discovery and optimization, holding the potential to revitalize the tetracycline class of antibiotics. nih.gov
| Technology/Approach | Application in this compound Research & Development |
|---|---|
| Synthetic Biology | - Heterologous expression of the this compound BGC.
|
| Genomics/Metagenomics | - Discovery of novel this compound-like BGCs from diverse microbes. rsc.org |
| Transcriptomics/Proteomics | - Identifying regulatory networks and production bottlenecks in producer strains.
|
| Metabolomics | - Mapping metabolic flux to optimize precursor supply for this compound biosynthesis.
|
| Modern Drug Discovery | - Integrating findings from all fields for rational lead optimization.
|
Q & A
Q. What strategies mitigate off-target effects when employing this compound in complex microbial communities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
